Metanixin

Description

Contextualization as a Pharmaceutical Compound

Metanixin is classified as a pharmaceutical compound, identified by its UNII identifier OWY6DMB1YX and ChEMBL ID CHEMBL2104706. uni.ludrugfuture.com It is primarily recognized for its anti-inflammatory and analgesic properties, making it a valuable agent in the management of pain and inflammation. uni.ludrugfuture.com Beyond these, this compound also exhibits antipyretic effects, contributing to the reduction of fever. uni.lu Its therapeutic action is attributed to its mechanism of action, which involves the inhibition of prostaglandin (B15479496) synthesis. uni.lu Prostaglandins (B1171923) are lipid compounds that play a crucial role in mediating inflammatory responses and pain signaling within the body. The compound is officially recognized as an International Nonproprietary Name (INN), signifying its global acceptance and unique identification in the pharmaceutical field. nih.govscitoys.com

Academic Significance and Unaddressed Research Inquiries

The academic significance of this compound is underscored by its well-defined chemical structure and its consistent appearance in pharmaceutical literature and patent applications. Its molecular formula is C14H14N2O2, with a molecular weight of 242.2732. drugfuture.com The compound is also associated with the CAS number 4394-04-1 and has a PubChem CID of 10466908. uni.ludrugfuture.com

The following table summarizes key chemical identifiers for this compound:

| Identifier Type | Value |

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.2732 drugfuture.com |

| UNII Identifier | OWY6DMB1YX uni.ludrugfuture.com |

| ChEMBL ID | CHEMBL2104706 uni.ludrugfuture.com |

| CAS Number | 4394-04-1 drugfuture.com |

| PubChem CID | 10466908 uni.lu |

Despite its established uses, ongoing academic inquiry highlights areas requiring further investigation to fully elucidate this compound's therapeutic potential. For instance, a comprehensive understanding of its precise molecular structure-activity relationships remains an area for deeper exploration. While its general mechanism of inhibiting prostaglandin synthesis is known, detailed studies into its specific interactions with biological targets and potential off-target effects could refine its therapeutic application. The presence of this compound in datasets used for machine learning in life cycle assessment studies also points to its relevance in computational chemistry for predicting chemical properties, suggesting avenues for optimizing its design and synthesis.

Foundational Research Trajectories for this compound

Foundational research trajectories for this compound are rooted in its established pharmacological activities and its potential for enhanced delivery and application. A primary trajectory involves further exploration into the nuances of its prostaglandin synthesis inhibition, aiming to understand selectivity and potency against specific prostaglandin synthases. This research can lead to a more targeted therapeutic profile.

Another significant trajectory involves the development of advanced drug delivery systems for this compound. Research has explored its incorporation into controlled absorption formulations designed for once-daily administration, indicating efforts to improve patient compliance and therapeutic efficacy. Furthermore, this compound has been identified as a component in nitrate (B79036) prodrugs, which are compounds engineered to release nitric oxide in vivo. This approach aims to leverage the synergistic properties of nitric oxide to potentially enhance the drug's efficacy and mitigate side effects in the treatment of inflammatory, ischemic, degenerative, and proliferative diseases. These ongoing research efforts underscore this compound's continued relevance and potential for future therapeutic advancements.

The following table outlines the therapeutic classifications and mechanism of action for this compound:

| Therapeutic Classification | Mechanism of Action |

| Anti-inflammatory uni.ludrugfuture.com | Inhibition of prostaglandin synthesis uni.lu |

| Analgesic uni.ludrugfuture.com | Inhibition of prostaglandin synthesis uni.lu |

| Antipyretic uni.lu | Inhibition of prostaglandin synthesis uni.lu |

Structure

2D Structure

3D Structure

Properties

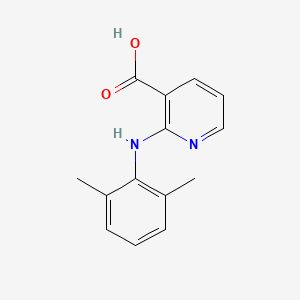

IUPAC Name |

2-(2,6-dimethylanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-13-11(14(17)18)7-4-8-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIJQYKRBFBVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045693 | |

| Record name | Metanixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4394-04-1 | |

| Record name | Metanixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METANIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWY6DMB1YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Metanixin

Chemical Synthesis Pathways for 2-(2,6-dimethylanilino)pyridine-3-carboxylic acid

The synthesis of 2-(2,6-dimethylanilino)pyridine-3-carboxylic acid, or Metanixin, primarily involves the coupling of 2,6-dimethylaniline (B139824) with nicotinic acid derivatives through various organic reaction schemes. These pathways aim for efficiency and, increasingly, environmental benignity.

Organic Reaction Schemes Employing 2,6-dimethylaniline as Precursor

2,6-Dimethylaniline (C₈H₁₁N) serves as a key precursor in the synthesis of this compound and related compounds norman-network.comsigmaaldrich.com. A prominent method for synthesizing 2-arylaminonicotinic acid derivatives, including this compound, involves the reaction of 2,6-dimethylaniline with 2-chloronicotinic acid lookchem.comresearchgate.netd-nb.info. This reaction can be facilitated by a base such as potassium carbonate, often conducted in aqueous media under microwave irradiation lookchem.com.

Another relevant synthetic approach, particularly for N-aryl acetoacetamides (which are structurally related compounds often derived from 2,6-dimethylaniline), involves the acylation of 2,6-dimethylaniline with 3-oxobutanoyl chloride . This process typically requires a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid generated, and it is usually performed under reflux conditions to ensure complete conversion . While this specific reaction yields N-(2,6-dimethylphenyl)-3-oxobutanamide, it illustrates the utility of 2,6-dimethylaniline in forming amide linkages crucial for similar chemical structures.

Utilization of Nicotinic Acid Derivatives in Synthetic Routes

Nicotinic acid derivatives, particularly 2-chloronicotinic acid, are central to the formation of the pyridine core in this compound. The reaction of 2-chloronicotinic acid with various aniline (B41778) derivatives is a well-established route for synthesizing 2-arylaminonicotinic acids lookchem.comresearchgate.netd-nb.info. The pyridine ring in 2-chloronicotinic acid is activated towards nucleophilic attack, especially when an acid catalyst forms a pyridinium (B92312) salt, which facilitates the substitution reactions d-nb.info.

A notable development in this area is the use of boric acid as a catalyst in a solvent-free protocol for the preparation of 2-(arylamino)nicotinic acid derivatives researchgate.netd-nb.info. This method involves the reaction of 2-chloronicotinic acid with aniline derivatives under solvent-free conditions at elevated temperatures, typically around 120 °C researchgate.netd-nb.info.

Development of Efficient and Environmentally Benign Synthetic Procedures

The pursuit of efficient and environmentally benign synthetic procedures is a significant trend in chemical synthesis. For 2-(arylamino)nicotinic acid derivatives, the solvent-free protocol using boric acid as a catalyst stands out as an environmentally friendly approach researchgate.netd-nb.info. This method offers several advantages, including excellent yields, straightforward workup procedures, and the use of a readily available and safe catalyst, eliminating the need for organic solvents researchgate.netd-nb.info.

Another green chemistry approach involves the use of microwave irradiation in aqueous media for the synthesis of 2-arylaminonicotinic acid derivatives from 2-chloronicotinic acid and anilines lookchem.com. This method is considered efficient and environmentally friendly lookchem.com. Similarly, for related N-aryl acetoacetamides, an alternative and environmentally friendly synthesis involves the reaction of 2,6-dimethylaniline with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in aqueous media . This method avoids corrosive acyl chlorides, reduces the reliance on organic solvents, and can be performed under mild conditions, with microwave-assisted heating significantly reducing reaction times .

Table 1: Examples of Reaction Conditions and Yields for 2-(arylamino)nicotinic acid derivatives

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 2-chloronicotinic acid, Anilines | K₂CO₃ | Water | Microwave | Not specified | Good to excellent | lookchem.com |

| 2-chloronicotinic acid, Aniline derivatives | Boric acid | Solvent-free | 120 | Short | Good to excellent | researchgate.netd-nb.info |

Strategic Derivatization for Analog Development

Strategic derivatization of this compound is essential for developing novel chemical entities with potentially improved properties or modified biological activities. This process is often guided by rational design principles and structure-based insights.

Rational Design Principles for this compound Analogues

Rational design principles for developing this compound analogues involve a systematic approach to modify the parent compound's structure to achieve desired characteristics. This often begins with understanding the structure-activity relationships (SAR) of this compound, which correlates specific structural features with observed biological effects nih.gov. By analyzing how different functional groups and their positions influence activity, chemists can make informed decisions about modifications.

The concept of metabolite analogues (MAs) provides a framework where new compounds are designed to mimic the structure of native metabolites, potentially enabling them to competitively inhibit enzymatic reactions relevant to this compound's mechanism of action nih.gov. Rational drug design (RDD) leverages computational and structural data to predict and design new compounds with specific properties, minimizing trial-and-error in the synthesis process uclv.edu.cu. Furthermore, the design of versatile and derivatizable molecular scaffolds is crucial, as they provide a foundation for systematically organizing diverse building blocks and functional units mdpi.com. The introduction of specific substituents, such as chloro groups, can significantly influence the electronic and photophysical properties of compounds, suggesting that strategic substitution on the this compound scaffold could lead to analogues with altered or enhanced characteristics mdpi.com.

Structure-Guided Synthesis of Novel Chemical Entities based on this compound Scaffolds

Structure-guided synthesis is a powerful approach that utilizes detailed structural information, often derived from techniques like X-ray crystallography, to direct the design and synthesis of new chemical entities chemrxiv.orgduke.edu. By understanding the precise three-dimensional arrangement of this compound and its interactions with target biological molecules, chemists can rationally design modifications that enhance binding affinity, selectivity, or other desired properties.

This approach has been successfully applied in various medicinal chemistry campaigns, leading to the identification of inhibitors with improved selectivity based on specific scaffolds nih.gov. For instance, structure-guided medicinal chemistry modifications have been instrumental in optimizing inhibitors by focusing on key interaction points within the scaffold nih.gov. The ability to precisely tailor the polarity of the scaffold and control the architectural disposition of attached groups is a critical aspect of effective derivatization mdpi.com. Beyond traditional chemical synthesis, emerging methodologies like microbial synthesis offer innovative avenues for diversifying chemical scaffolds, including the introduction of halogenations, which could be explored for generating novel this compound analogues with unique properties frontiersin.org.

Molecular Mechanisms of Action of Metanixin

Prostaglandin (B15479496) Synthesis Inhibition and Associated Biochemical Cascades

Metanixin's primary mechanism of action involves the inhibition of prostaglandin synthesis. ontosight.ai Prostaglandins (B1171923) are a class of hormone-like lipids that play a pivotal role in mediating inflammation, pain, and fever within the body. clevelandclinic.orgwikipedia.org By reducing the production of these key mediators, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects. ontosight.ai

Prostaglandin synthesis is primarily catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. clevelandclinic.orgmdpi.com Both isoforms are responsible for producing prostaglandins, but their physiological roles and expression patterns differ. COX-1 is constitutively expressed in most tissues and is involved in producing cytoprotective prostaglandins that maintain normal physiological functions, such as protecting the gastrointestinal mucosa and regulating blood clotting. clevelandclinic.orgmedcentral.com In contrast, COX-2 is typically induced in response to pro-inflammatory and pathogenic stimuli, being primarily expressed at sites of inflammation. mdpi.commedcentral.commdpi.com

While this compound is known to inhibit prostaglandin synthesis ontosight.ai, its specific interaction profile with COX-1 and COX-2 isoforms is consistent with other anti-inflammatory agents that target these enzymes. Inhibitors of prostaglandin synthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs), achieve their therapeutic effects by binding to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins. mdpi.commdpi.comccjm.org

The inhibition of prostaglandin synthesis by this compound leads to a cascade of downstream biochemical modulations. Prostaglandins are involved in a wide array of physiological processes, including the regulation of blood flow, contraction of involuntary muscles and blood vessels, and mediation of pain and inflammatory responses. wikipedia.org Consequently, the reduction in prostaglandin levels by this compound contributes to its observed therapeutic outcomes:

Anti-inflammatory effects: By suppressing the production of pro-inflammatory prostaglandins, this compound reduces swelling, redness, and heat associated with inflammation. ontosight.ai

Analgesic effects: Prostaglandins sensitize nerve endings to pain. Their inhibition by this compound reduces pain perception. ontosight.ai

Antipyretic effects: Prostaglandins, particularly prostaglandin E2 (PGE2), play a role in fever induction by acting on the hypothalamus. Inhibition of their synthesis helps to lower body temperature. ontosight.ai

However, the broad inhibition of prostaglandin synthesis can also impact homeostatic functions regulated by COX-1, potentially affecting blood flow to organs like the stomach and kidneys, which is a consideration for prostaglandin inhibitors in general. wikipedia.orgmedcentral.comwikipedia.org

Ligand-Target Interaction Dynamics

The structural characteristics of this compound provide insights into its potential ligand-target interactions, particularly when considering its similarities to other known bioactive compounds and the effects of related analogs.

This compound is chemically named 2-(2,6-dimethylanilino)pyridine-3-carboxylic acid. uni.lu This structure bears a notable resemblance to nicotinic acid (niacin), which is formally known as pyridine-3-carboxylic acid. wikipedia.orgfishersci.co.uk Both compounds share a pyridine (B92270) ring with a carboxylic acid group at the 3-position. The presence of the anilino group in this compound, which contains an amino-substituted benzene (B151609) ring linked to the pyridine nitrogen, conceptually links it to aminopyridine derivatives. For instance, 4-aminopyridine (B3432731) is a known organic compound used as a research tool for characterizing subtypes of potassium channels. wikipedia.orgfishersci.se These structural similarities can serve as indicators for potential interaction motifs with biological targets, particularly those that recognize pyridine-based structures or possess binding sites amenable to compounds with amino and carboxylic acid functionalities.

While the explicit molecular structure of this compound in terms of disulfide bridges or specific peptide residues is not detailed in the available information, insights into its potential therapeutic effects can be inferred from the structure-function relationship of related peptide analogs. ontosight.ai A notable example is MTX1, a novel peptide isolated from scorpion venom that is structurally related to Maurotoxin (MTX). ontosight.ai Maurotoxin is a 34-residue peptide characterized by four disulfide bridges, known for its ability to target potassium (K) channels. ontosight.ai

Research on MTX1 has demonstrated its capacity to block specific voltage-gated potassium channels. MTX1 effectively blocks Kv1.2 channels with an IC50 of 0.26 nM and Kv1.3 channels with an IC50 of 180 nM. ontosight.ai Computational analyses have highlighted the importance of specific residues, such as R27 in the β-sheet region of MTX1, in enhancing its binding affinity to Kv1.2 and SKCa channels. ontosight.ai

Voltage-gated potassium channels, particularly Kv1.2 and Kv1.3, are crucial for regulating membrane potential and electrical excitability in various cell types, including immune cells. researchgate.netscientificarchives.com Kv1.3 channels, for instance, are extensively studied as promising drug targets for autoimmune disorders and certain cancers. researchgate.netscientificarchives.com The blockade of Kv1.3 channels by analogous compounds, such as the peptidic blocker HsTX1[R14A], has been shown to attenuate neuroinflammation. nih.gov Furthermore, the inhibition of Kv1.3 channels can suppress the differentiation and granzyme B secretion of human CD8+ T effector memory lymphocytes, suggesting a role in modulating immune responses. plos.org

The observed potent blockade of Kv1.2 and Kv1.3 channels by peptide analogs like MTX1 provides a mechanistic indicator for potential ion channel modulation by this compound, particularly if this compound shares structural or functional motifs that allow for similar interactions, albeit through potentially different binding dynamics given its small molecule nature compared to a peptide.

Data Tables

Table 1: IC50 Values for MTX1 on Voltage-Gated Potassium Channels

| Channel Type | IC50 (nM) | Reference |

| Kv1.2 | 0.26 | ontosight.ai |

| Kv1.3 | 180 | ontosight.ai |

Inferred Modulatory Effects on Ion Channels Based on Related Peptide Analogs (e.g., MTX1)

Modulation of Small Conductance Calcium-Activated Potassium Channels (SKCa) by Analogous Compounds

While direct experimental data on this compound's modulation of Small Conductance Calcium-Activated Potassium (SKCa) channels are not extensively detailed, insights into potential mechanisms can be inferred from studies on structurally analogous compounds. A notable example is MTX1, a novel peptide exhibiting structural similarities to Maurotoxin (MTX), a known scorpion toxin. semanticscholar.org

MTX1 has demonstrated the ability to modulate various potassium channels. Computational analysis has highlighted the critical role of specific residues within the β-sheet region of MTX1, particularly Arginine 27 (R27), in enhancing its binding affinity towards Kv1.2 and SKCa channels. semanticscholar.org Experimental findings indicate that MTX1 effectively blocks Kv1.2 and Kv1.3 channels with distinct inhibitory concentration (IC50) values. semanticscholar.org

Table 1: IC50 Values for MTX1 on Potassium Channels

| Channel Type | IC50 (nM) | Reference |

| Kv1.2 | 0.26 | semanticscholar.org |

| Kv1.3 | 180 | semanticscholar.org |

This information regarding the structure-function relationship of MTX1 provides a basis for inferring potential modulatory effects of this compound on ion channels, given their inferred therapeutic relationship. semanticscholar.org

Cellular and Subcellular Signaling Pathways Affected by this compound

The predominant cellular pathway influenced by this compound is the prostaglandin synthesis pathway. iiab.me Prostaglandins are autocrine and paracrine lipid signals that orchestrate a wide array of cellular responses, including those involved in inflammatory processes, nociception, and thermoregulation. iiab.me By interfering with the enzymatic machinery responsible for prostaglandin biosynthesis, this compound directly impacts the downstream signaling cascades that are typically activated or amplified by these lipid mediators. iiab.me This modulation leads to a systemic reduction in inflammation and alleviation of pain, underscoring its therapeutic utility. iiab.me

Elucidation of Specific Intracellular Targets

Given this compound's established mechanism of inhibiting prostaglandin synthesis, its specific intracellular targets are primarily the enzymes integral to this biochemical pathway. iiab.me These typically include the cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. These isoforms are rate-limiting enzymes that catalyze the conversion of arachidonic acid into prostaglandin precursors. While explicit details on this compound's direct binding to specific COX isoforms are not provided in the current literature, its anti-inflammatory action strongly implicates these enzymes as its key intracellular targets.

Receptor-Ligand Binding Dynamics and Specificity in Preclinical Systems

The interaction of this compound with its biological targets, such as the enzymes involved in prostaglandin synthesis, is governed by fundamental principles of receptor-ligand binding dynamics. These interactions are characterized by properties such as affinity and specificity. Affinity quantifies the strength of the binding interaction, often expressed by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a higher binding affinity. Specificity refers to the selective recognition and binding of a ligand to particular biological targets over others, minimizing off-target effects.

Ligand-receptor interactions are mediated by a combination of non-covalent chemical bonds, including Van der Waals forces, hydrophobic interactions, hydrogen bonds, and electrostatic attractions. The precise fit between a ligand and its binding site is described by molecular complementarity, a concept often likened to a "lock and key" mechanism. However, the "induced fit" theory provides a more dynamic perspective, suggesting that both the ligand and the receptor undergo conformational changes upon initial interaction to achieve optimal binding.

Although specific quantitative binding data, such as Kd or IC50 values for this compound's interaction with prostaglandin synthesis enzymes in preclinical models, are not explicitly detailed in the provided research findings, its observed analgesic and anti-inflammatory efficacy implies robust and specific binding to these enzymatic targets. iiab.me In the context of analogous compounds, such as MTX1, computational analyses have elucidated how specific amino acid residues contribute to enhanced binding affinity towards particular ion channels, demonstrating the molecular precision that dictates the specificity and potency of such compounds in preclinical systems. semanticscholar.org

Preclinical Pharmacological Investigations of Metanixin

In Vitro Studies of Anti-inflammatory Efficacy

In vitro anti-inflammatory studies aim to identify the molecular targets and cellular pathways through which a compound exerts its effects. For Metanixin, given its known mechanism of prostaglandin (B15479496) synthesis inhibition ontosight.ai, investigations would typically focus on the arachidonic acid pathway and downstream inflammatory mediators.

In cell culture models, the anti-inflammatory efficacy of this compound would be assessed by its ability to modulate key inflammatory mediators. Common experimental setups involve stimulating immune cells (e.g., macrophages like RAW 264.7 cells, or human monocytes like THP-1 cells) with pro-inflammatory stimuli such as lipopolysaccharide (LPS) to induce an inflammatory response core.ac.uk.

Expected investigations would include:

Prostaglandin E2 (PGE2) Production: As this compound is known to inhibit prostaglandin synthesis ontosight.ai, a primary focus would be on its ability to reduce PGE2 levels in stimulated cell cultures. PGE2 is a major pro-inflammatory lipid mediator derived from arachidonic acid via cyclooxygenase (COX) enzymes.

Nitric Oxide (NO) Production: NO, produced by inducible nitric oxide synthase (iNOS), is another significant inflammatory mediator. Its reduction would be a key indicator of anti-inflammatory activity.

Reactive Oxygen Species (ROS) Generation: Excessive ROS contribute to oxidative stress and inflammation. Assays measuring intracellular ROS levels would determine this compound's antioxidant potential in inflammatory conditions.

Typical in vitro investigations would involve:

Cytokine Release: Measuring the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in the supernatant of stimulated immune cells. These cytokines play central roles in initiating and propagating inflammatory responses frontiersin.orgnih.gov.

Gene Expression Analysis: Evaluating the mRNA expression of inflammatory enzymes (e.g., COX-2, iNOS) and cytokines using quantitative PCR to understand transcriptional regulation.

Signaling Pathway Inhibition: Investigating the impact on crucial intracellular signaling pathways involved in inflammation, such as Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinases (MAPKs), which regulate the expression of many inflammatory genes nih.govmdpi.com.

Despite the known anti-inflammatory properties of this compound ontosight.aincats.io, specific detailed research findings or data tables illustrating its direct in vitro impact on immune cell activation or cytokine production in experimental systems were not found in the current search.

In Vitro Studies of Analgesic Mechanisms

The analgesic effects of this compound, often linked to its anti-inflammatory actions through prostaglandin inhibition ontosight.ai, would also be investigated in vitro to understand its direct interactions with pain pathways at a cellular and neurophysiological level.

Isolated tissue preparations allow for the study of neuronal activity and pain signal transmission in a controlled environment.

Relevant in vitro models include:

Dorsal Root Ganglia (DRG) Neuron Excitability: Assessing the effect of this compound on the excitability of primary afferent neurons from DRG, which transmit pain signals. This could involve patch-clamp electrophysiology to measure changes in membrane potential, ion channel activity (e.g., voltage-gated sodium or calcium channels), or receptor currents (e.g., TRPV1, NMDA receptors) mdpi.com.

Spinal Cord Slice Electrophysiology: Investigating the modulation of synaptic transmission in the dorsal horn of the spinal cord, a key relay for pain signals. This would involve recording excitatory or inhibitory postsynaptic potentials.

Neurotransmitter Release: Measuring the release of pronociceptive neurotransmitters (e.g., substance P, glutamate) from isolated nerve endings or spinal cord synaptosomes.

While this compound is an analgesic ontosight.aincats.io, specific detailed research findings or data tables from in vitro neurophysiological assessments of this compound in isolated tissue preparations are not publicly available in the provided search results.

Cellular models offer a simplified system to dissect specific molecular targets and signaling cascades involved in pain.

Typical in vitro approaches include:

Receptor Binding Assays: Determining this compound's affinity for known pain-related receptors (e.g., opioid receptors, cannabinoid receptors, serotonin (B10506) receptors like 5-HT1A) mdpi.compainphysicianjournal.com.

Enzyme Inhibition Assays: Direct assessment of this compound's ability to inhibit enzymes crucial for pain signaling, such as COX-1 and COX-2, which are central to prostaglandin synthesis ontosight.ai.

Cellular Signaling Pathway Analysis: Investigating the impact of this compound on intracellular signaling pathways (e.g., MAPK, NF-κB) in neuronal or glial cell lines under pain-inducing conditions.

Specific detailed research findings or data tables from in vitro cellular pain pathway interrogation studies for this compound are not available in the current search results.

In Vitro Studies of Antipyretic Activity

Antipyretic activity is closely linked to the modulation of prostaglandin synthesis, particularly PGE2, in the hypothalamus, which acts as the body's thermoregulatory center nih.govayurvedjournal.com.

In vitro studies for antipyretic activity would typically focus on:

Direct COX Enzyme Inhibition Assays: Measuring this compound's ability to directly inhibit the activity of purified COX-1 and COX-2 enzymes. This would provide direct evidence for its mechanism of prostaglandin synthesis inhibition ontosight.ai.

PGE2 Production in Hypothalamic Cell Lines: Assessing the reduction of PGE2 production in hypothalamic neuronal or glial cell lines stimulated with pyrogens (e.g., LPS or inflammatory cytokines like IL-1β) that mimic fever induction.

Given that this compound's antipyretic effect is attributed to prostaglandin synthesis inhibition ontosight.ai, in vitro studies demonstrating this inhibition at the enzymatic or cellular level would be expected. However, specific detailed research findings or data tables from in vitro antipyretic activity studies for this compound are not available in the provided search results.

Thermoregulatory Pathway Modulation in Cellular Models

Studies on thermoregulatory pathway modulation in cellular models aim to elucidate the direct cellular mechanisms by which a compound might influence temperature regulation. This involves examining the compound's impact on ion channels, receptors, and signaling pathways known to be involved in thermosensation and thermoeffector responses. For instance, the preoptic area (POA) of the hypothalamus contains warm-sensitive neurons that play a key role in controlling thermoregulatory effectors such as cutaneous vasoconstriction (CVC), non-shivering thermogenesis in brown adipose tissue (BAT), and shivering thermogenesis in skeletal muscle nih.gov. Investigations in cellular models would typically involve primary neuronal cultures or established cell lines expressing relevant thermoreceptors (e.g., TRP channels) or components of the thermoregulatory neural network. Researchers might assess changes in calcium flux, membrane potential, or gene expression of thermoregulatory proteins following exposure to this compound. However, specific data on this compound's effects in these cellular models are not available.

In Vivo Preclinical Models of Pathological Conditions

In vivo preclinical models are essential for evaluating the systemic effects of a compound in a living organism, providing insights into its potential efficacy in complex pathological states. These models mimic human diseases, allowing for the assessment of a compound's impact on disease progression, symptom alleviation, and underlying physiological changes.

Animal models of inflammation are widely used to study the mechanisms of inflammatory processes and to test the efficacy of anti-inflammatory agents. Inflammation can be classified as acute, sub-acute, or chronic, with chronic inflammation being the main pathophysiological cause of many disorders such as arthritis, obesity, and diabetes nih.gov. Common methods to induce inflammation in animal models include injections of lipopolysaccharide (LPS) for systemic inflammation, or agents like complete Freund's adjuvant (CFA) for localized inflammation, such as in arthritis models nih.govnih.gov. Researchers typically assess parameters such as paw swelling, leukocyte infiltration, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in affected tissues or circulation nih.govfrontiersin.org. While these models are standard for evaluating anti-inflammatory potential, specific research findings detailing this compound's assessment in such models are not documented in the available literature.

Nociception, the neural process of detecting harmful stimuli, is a critical area of investigation for compounds with potential analgesic properties. Animal models of nociception and pain aim to quantify responses to noxious stimuli (thermal, mechanical, chemical) and assess the compound's ability to modulate these responses frontiersin.orgnih.gov. Common tests include the hot plate test, tail-flick test (thermal nociception), von Frey filament test (mechanical allodynia/hyperalgesia), and chemical-induced pain models (e.g., formalin test, acetic acid writhing test) nih.govfrontiersin.org. These models help differentiate between effects on acute pain, inflammatory pain, and neuropathic pain frontiersin.orgpainresearch.or.kr. Despite the established methodologies for evaluating nociception, specific data on this compound's performance in these animal models are not publicly available.

Febrile responses, or fever, are a common physiological reaction to infection or inflammation, characterized by an elevation in core body temperature nih.govresearchgate.net. Animal models of fever typically involve inducing a febrile response using pyrogens such as bacterial lipopolysaccharide (LPS) nih.govnih.gov. Researchers monitor body temperature changes over time, often using telemetric probes, to assess the compound's antipyretic effects. The mechanisms underlying fever involve the production of prostaglandin E2 (PGE2) in the brain, often mediated by pro-inflammatory cytokines nih.govnih.gov. Studies in animal models of febrile responses would investigate if this compound can attenuate or prevent the rise in body temperature induced by pyrogens. However, specific experimental data regarding this compound's investigation in animal models of febrile responses are not found in the available scientific literature.

Structure Activity Relationship Sar Studies of Metanixin and Analogous Compounds

Computational Chemistry and Molecular Modeling of Metanixin-like Structures

Ligand-protein docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound or its analogues) when bound to a specific protein target to form a stable complex. nih.govyoutube.comchemrxiv.orgscotchem.ac.uk The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. youtube.com The binding affinity is a measure of the strength of the interaction between the ligand and the protein. arxiv.orgarxiv.orgchemrxiv.orgnih.gov

These simulations are crucial for identifying the key amino acid residues involved in the interaction and for predicting how changes in the ligand's structure might affect its binding. For scorpion toxins, docking studies can help elucidate how these peptides interact with their ion channel targets. researchgate.net

Table 1: Key Terminology in Ligand-Protein Docking

| Term | Description |

| Ligand | The molecule (e.g., this compound) that binds to a target protein. |

| Receptor | The target protein to which the ligand binds. |

| Pose | A specific orientation and conformation of the ligand within the receptor's binding site. |

| Scoring Function | A mathematical model used to estimate the binding affinity of a given pose. |

| Binding Affinity | The strength of the binding interaction between the ligand and the receptor. |

Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to exert a specific biological effect. nih.govnih.govchemrxiv.orggithub.comyoutube.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a series of active molecules.

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large databases of chemical compounds for novel molecules that match the pharmacophoric features. nih.govmdpi.commdpi.comnih.govresearchgate.net This approach can accelerate the discovery of new potential ligands for a specific target. For this compound-like structures, pharmacophore models could be developed based on their known interactions with ion channels, which would then facilitate the identification of new, potentially more potent or selective, analogues.

Table 2: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. |

| Hydrophobic (H) | A nonpolar region of the molecule. |

| Positive Ionizable (PI) | A group that can carry a positive charge. |

| Negative Ionizable (NI) | A group that can carry a negative charge. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

Mutational Analysis and Functional Characterization of Key Residues (e.g., R27 in β-sheet region of MTX1)

Mutational analysis, or site-directed mutagenesis, is a laboratory technique used to create specific changes in the amino acid sequence of a protein. mdpi.comnih.gov By systematically replacing individual amino acid residues and then assessing the functional consequences, researchers can determine the role of each residue in the protein's structure and function. nih.gov

In the context of scorpion toxins, mutational analysis is invaluable for identifying the key residues that are critical for their binding to ion channels. A significant finding in a study of Maurotoxin (MTX) and its analogue MTX1 highlighted the importance of a specific residue in the β-sheet region. Computational analysis revealed that the residue R27 in MTX1 is crucial for enhancing its binding affinity towards Kv1.2 and SKCa channels. This suggests that the positive charge and the specific spatial orientation of the arginine at this position play a direct role in the interaction with the target channels.

Role of Disulfide Bridges in Conformational Stability and Target Binding Specificity (in related scorpion toxin peptides)

Scorpion toxins are characterized by a compact and stable three-dimensional structure, which is largely maintained by a network of disulfide bridges. pnas.org These covalent bonds form between the sulfur atoms of cysteine residues and are essential for the correct folding and conformational stability of the peptide. nih.govnih.govresearchgate.net Most scorpion toxins that target potassium, sodium, and chloride channels possess a conserved cystine-stabilized α/β (CSα/β) motif, which consists of an α-helix packed against a three-stranded antiparallel β-sheet, all held together by three or four disulfide bonds. nih.gov

The disulfide bridges are not only crucial for maintaining the global fold of the toxin but also for ensuring the correct presentation of the key residues involved in target binding. researchgate.net The rigidity conferred by these bonds reduces the conformational flexibility of the peptide, which can lead to a higher binding affinity by minimizing the entropic penalty upon binding. Studies on various scorpion toxins have demonstrated that the removal or alteration of these disulfide bridges often leads to a loss of biological activity, underscoring their critical role in the structure and function of these peptides. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.commdpi.comnih.gov In a QSAR study, various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are correlated with their measured biological activity.

The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds. nih.gov This can guide the design of more potent analogues by identifying the key structural features that contribute to or detract from the desired biological effect.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP, Hydrophobic surface area |

| Topological | Connectivity indices, Shape indices |

While specific QSAR studies on this compound analogues are not extensively reported, the principles of QSAR are broadly applicable to peptide-based therapeutics. For a series of this compound analogues, a QSAR model could be developed to correlate properties such as amino acid composition, hydrophobicity, and electrostatic potential with their observed activity on a particular ion channel. Such a model would be a valuable tool for the rational design of new this compound-based drug candidates.

Preclinical Pharmacokinetics and Pharmacodynamics of Metanixin

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The ADME profile of a drug candidate is crucial for understanding its disposition within the body and informing subsequent clinical development. Preclinical studies evaluate how Metanixin is absorbed into the bloodstream, distributed to various tissues, metabolized into other compounds, and ultimately eliminated from the body.

Pharmacodynamic Markers and Biomarkers in Preclinical Models

Pharmacodynamic studies evaluate the biochemical and physiological effects of this compound in preclinical models, providing insights into its mechanism of action and efficacy.

Advanced Analytical and Methodological Approaches in Metanixin Research

Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification

The foundational analysis of a chemical entity like Metanixin involves rigorous characterization of its structure and purity. Spectroscopic and chromatographic techniques are indispensable for this purpose. For this compound and its analogues, a combination of methods is typically employed to ensure unambiguous identification and quantification.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of nicotinic acid derivatives. benchchem.comresearchgate.net These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the precise mapping of the molecule's framework.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. researchgate.netjetir.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for analyzing volatile derivatives. chemsociety.org.ng

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carboxylic acids and amines, which are characteristic of this compound's structure. researchgate.netjetir.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of compounds like this compound. researchgate.nettcichemicals.com It is a highly sensitive technique used to separate the compound from any impurities, with various detectors like UV-Vis enabling quantification. benchchem.comdrawellanalytical.com HPLC can be performed at room temperature and is suitable for less volatile compounds. brewerscience.com

Gas Chromatography (GC): GC is another powerful separation technique, particularly suited for volatile compounds. brewerscience.comslideshare.net While less common for non-volatile molecules like this compound itself, it can be used for the analysis of related starting materials or volatile derivatives.

Table 1: Spectroscopic and Chromatographic Techniques in the Analysis of this compound and Related Compounds

| Technique | Purpose | Key Findings/Application | References |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the precise arrangement of atoms within the molecule. | benchchem.comresearchgate.netiaea.org |

| Mass Spectrometry (MS) | Molecular Weight Determination & Structural Fragments | Provides the exact molecular mass and fragmentation patterns for structural confirmation. | researchgate.netjetir.orgchemsociety.org.ng |

| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies key chemical groups like C=O, N-H, and O-H. | researchgate.netjetir.orgiaea.org |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Separates the target compound from impurities and allows for accurate quantification. | benchchem.comresearchgate.nettcichemicals.com |

| Gas Chromatography (GC) | Separation of Volatile Compounds | Used for analyzing volatile precursors or derivatives. | brewerscience.comslideshare.net |

Cell-Based Assays for High-Throughput Functional Profiling and Screening

To evaluate the biological activity of this compound as an anti-inflammatory agent, high-throughput screening (HTS) of various cell-based assays is employed. psu.edu These assays allow for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological pathway. mdpi.com

A typical HTS workflow for a potential anti-inflammatory compound like this compound would involve:

Primary Screening: Initial testing of the compound at a single, high concentration in a relevant cell line to identify any potential activity and to exclude overtly cytotoxic compounds. cellomaticsbio.com

Dose-Response Assays: For compounds that show activity in the primary screen, a range of concentrations are tested to determine the potency (e.g., IC50 or EC50 values). cellomaticsbio.com

Secondary and Functional Assays: These assays aim to confirm the mechanism of action. For an NSAID, this would typically involve measuring the inhibition of cyclooxygenase (COX) enzymes or the production of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines. cellomaticsbio.commedchemexpress.comcaymanchem.com

Common cell-based assays used in the screening of anti-inflammatory compounds include:

Cytotoxicity Assays: To ensure that the observed effects are not due to cell death. cellomaticsbio.com

Cytokine Production Assays: Measuring the levels of pro-inflammatory cytokines such as TNF-α and interleukins (e.g., IL-6, IL-8) in response to an inflammatory stimulus in cell lines like RAW264.7 murine macrophages. nih.govlenus.ie

Enzyme Inhibition Assays: Directly measuring the inhibitory effect of the compound on target enzymes like COX-1 and COX-2. caymanchem.com

Table 2: Cell-Based Assays for Functional Profiling of Anti-inflammatory Compounds

| Assay Type | Purpose | Example Application | References |

|---|---|---|---|

| Cytotoxicity Assays | Assess compound toxicity | Exclude compounds that kill cells from further screening. | cellomaticsbio.com |

| Cytokine Quantification (e.g., ELISA) | Measure anti-inflammatory effect | Quantify the reduction of TNF-α, IL-6, or IL-8 in stimulated immune cells. | nih.govlenus.ie |

| Enzyme Inhibition Assays | Determine mechanism of action | Measure the direct inhibition of COX-1 and COX-2 enzymes. | caymanchem.com |

| Reporter Gene Assays | Screen for pathway modulation | Monitor the activity of transcription factors involved in inflammation, such as NF-κB. | caymanchem.com |

Proteomic and Metabolomic Approaches for Comprehensive Pathway Elucidation

To gain a deeper understanding of the cellular mechanisms affected by this compound, researchers utilize "omics" technologies. Proteomics and metabolomics provide a global snapshot of the proteins and small-molecule metabolites in a biological system, respectively. youtube.com These approaches can reveal not only the intended drug targets but also off-target effects and downstream consequences of drug action. nih.gov

Proteomics: Proteomic studies in the context of NSAIDs often involve treating cells or animal models with the drug and then analyzing the changes in the proteome. nih.gov Techniques like 2-D gel electrophoresis followed by mass spectrometry or more advanced label-free quantitative nanoLC-MS/MS proteomics can identify and quantify thousands of proteins simultaneously. nih.govresearchgate.net For NSAIDs, proteomic analyses have been used to identify changes in proteins related to stress responses, muscle regeneration, and cardiovascular toxicity. nih.govplos.org

Metabolomics: Metabolomics is used to profile the complete set of metabolites in a biological sample. youtube.com For NSAIDs, metabolomic studies have revealed alterations in key metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid metabolism, and fatty acid metabolism. nih.govencyclopedia.pub These insights are crucial for understanding the systemic effects of the drug and for identifying potential biomarkers of efficacy or toxicity. nih.gov Both NMR and MS are powerful analytical platforms for metabolomics research. researchgate.netinformaticsjournals.co.innih.gov

Table 3: Proteomic and Metabolomic Findings in NSAID Research

| Omics Approach | Key Findings in NSAID Research | Relevance to this compound | References |

|---|---|---|---|

| Proteomics | Altered expression of stress-related proteins, proteins involved in muscle repair, and those linked to cardiovascular side effects. | Helps to predict potential efficacy and safety concerns for this compound by comparing its protein expression signature to other NSAIDs. | nih.govplos.orgrrpharmacology.ru |

| Metabolomics | Perturbations in central carbon metabolism (TCA cycle), amino acid pathways, and fatty acid metabolism. | Provides a systemic view of the metabolic impact of this compound, aiding in the understanding of its overall physiological effects. | nih.govencyclopedia.pubnih.govfrontiersin.org |

Advanced Imaging Techniques in Preclinical Research (e.g., PET, SPECT for distribution studies)

Advanced imaging techniques are critical in preclinical research to non-invasively visualize and quantify the distribution of a drug candidate in a living organism over time. bioemtech.comraycisionglobal.com For a compound like this compound, understanding its biodistribution is key to assessing whether it reaches the target tissues in sufficient concentrations and to identify potential off-target accumulation that could lead to toxicity. merkel.co.il

Positron Emission Tomography (PET): PET imaging involves labeling the drug molecule with a positron-emitting radionuclide. merkel.co.ilcriver.com This allows for the highly sensitive and quantitative tracking of the drug's location and concentration in various organs and tissues in real-time. bioemtech.com

Single Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses a gamma-emitting radionuclide to label the drug. criver.com It is another valuable tool for assessing the pharmacokinetics and biodistribution of a compound. bioemtech.comperceptive.com

These imaging studies provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, which is essential for its development and for translating preclinical findings to clinical applications. bioemtech.com

Table 4: Advanced Imaging in Preclinical Drug Research

| Imaging Modality | Principle | Application in this compound Research | References |

|---|---|---|---|

| Positron Emission Tomography (PET) | Detection of gamma rays produced from positron-electron annihilation. | To quantitatively assess the in vivo distribution, target engagement, and pharmacokinetics of a radiolabeled this compound analogue. | bioemtech.commerkel.co.ilcriver.com |

| Single Photon Emission Computed Tomography (SPECT) | Detection of gamma rays emitted directly from a radiotracer. | To study the biodistribution and clearance of this compound over time, providing insights into its ADME properties. | bioemtech.comcriver.comperceptive.com |

Future Directions and Translational Research Perspectives for Metanixin

Exploration of Novel Therapeutic Indications Beyond Current Understanding

The current understanding of Metanixin's therapeutic utility centers on its role as an anti-inflammatory and analgesic agent. ontosight.ai Given its mechanism of action, which involves the inhibition of prostaglandin (B15479496) synthesis, ontosight.ai future research could explore novel therapeutic indications that extend beyond its established uses. Prostaglandins (B1171923) are ubiquitous lipid compounds involved in a wide array of physiological processes, including inflammation, pain, fever, blood clotting, and labor induction. The broad involvement of prostaglandins suggests that a deeper understanding of this compound's specific prostaglandin targets and downstream effects could uncover its applicability in other disease states or pathological conditions not currently associated with its use. This would necessitate comprehensive preclinical investigations to identify and validate new therapeutic pathways.

Development of Advanced Drug Delivery Systems for Research Applications

The development of advanced drug delivery systems for this compound is a critical area for enhancing its research applications, particularly through controlled release formulations. Research into water-soluble pharmaceutically active organic compounds, including this compound, has highlighted the need for formulations that can extend drug delivery over prolonged periods. google.comgoogle.com Such systems aim to improve pharmacokinetic properties and potentially reduce the frequency of administration in research settings.

Innovations in this area may involve:

Particulate Compositions: Formulations comprising small particulates with a core of this compound, or its acceptable salt, reversibly associated with a pharmaceutically acceptable drug-binding polymer. This core could then be surrounded by an insoluble, water-permeable membrane designed to delay dissolution and provide extended release. google.comgoogle.com

Polymer-Based Systems: The utilization of various polymers (e.g., ethylcellulose, cellulose (B213188) acetate, poly(methyl methacrylate)) as components of the drug-binding polymer or the membrane-forming polymer to achieve desired release profiles. google.com

These advanced delivery systems could enable more sustained exposure to this compound in in vitro and in vivo research models, facilitating the study of its long-term effects and interactions without the confounding variables of fluctuating drug concentrations.

Investigation of Combination Therapies in Preclinical Settings

While specific preclinical studies investigating this compound in combination with other therapeutic agents were not found in the current literature, the concept of combination therapy is a well-established strategy in pharmacological research to achieve synergistic effects, overcome resistance, or broaden therapeutic efficacy. researchgate.netcun.esfrontiersin.org For a compound like this compound, with its known anti-inflammatory properties, future preclinical investigations could explore its potential in combination with:

Other Anti-inflammatory Agents: To achieve enhanced anti-inflammatory effects or target different inflammatory pathways.

Analgesics with Different Mechanisms: To provide more comprehensive pain relief, especially in conditions involving complex pain signaling.

Therapies for Chronic Inflammatory Diseases: Given its role in prostaglandin inhibition, exploring combinations in preclinical models of chronic inflammatory conditions could reveal new therapeutic strategies.

Such studies would be crucial for understanding potential synergistic or additive effects, identifying optimal dosing ratios in preclinical models, and evaluating any unforeseen interactions.

Mechanistic Studies Addressing Unresolved Biological Questions

Despite its established role as an inhibitor of prostaglandin synthesis, ontosight.ai a more comprehensive understanding of this compound's molecular structure-function relationship and its precise interactions within biological systems remains an area for further research. ontosight.ai Unresolved biological questions may include:

Specific Enzyme Isoform Selectivity: While this compound inhibits prostaglandin synthesis, further studies could elucidate its selectivity towards specific cyclooxygenase (COX) isoforms (e.g., COX-1, COX-2) and other enzymes involved in eicosanoid pathways.

Cellular and Subcellular Localization: Understanding how this compound distributes within cells and its precise site of action could provide deeper insights into its pharmacological effects.

Addressing these questions would involve detailed biochemical assays, structural biology techniques, and advanced cellular imaging to fully map this compound's molecular footprint.

Integration of Computational and Systems Biology Approaches for Holistic Understanding

The integration of computational and systems biology approaches offers a powerful framework for a holistic understanding of this compound's pharmacology. These methodologies can leverage large datasets to model complex biological systems and predict drug behavior. nih.govvanderbilt.edu

Potential applications for this compound include:

Molecular Docking and Dynamics Simulations: To predict and refine the binding interactions of this compound with its target enzymes (e.g., prostaglandin synthases) at an atomic level, potentially revealing novel binding sites or mechanisms.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing computational models to predict this compound's absorption, distribution, metabolism, and excretion (ADME) properties, and correlating these with its observed pharmacological effects in various biological contexts.

Network Pharmacology: Analyzing the broader impact of this compound on biological networks beyond its primary target, identifying potential off-target effects, and predicting novel therapeutic applications by examining its influence on interconnected pathways.

In Silico Screening: Utilizing computational methods to screen for compounds that might synergize with this compound or to identify structural modifications that could enhance its potency, selectivity, or pharmacokinetic properties.

By integrating these computational approaches with experimental data, researchers can gain a more comprehensive and predictive understanding of this compound's behavior, accelerating its translational development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.